molecular formula C9H11Cl2N3O B6601693 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine CAS No. 1934497-42-3

4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine

Cat. No.: B6601693
CAS No.: 1934497-42-3
M. Wt: 248.11 g/mol
InChI Key: MORSXUTXHZNJSB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methoxyazetidinyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride (POCl3) under nitrogen atmosphere to yield 4,6-dichloro-2-methylpyrimidine. This intermediate is then reacted with 3-methoxyazetidine in the presence of a base such as sodium hydride (NaH) to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine is unique due to the presence of the methoxyazetidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential for medicinal applications .

Properties

IUPAC Name

4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O/c1-15-6-3-14(4-6)5-9-12-7(10)2-8(11)13-9/h2,6H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORSXUTXHZNJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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